

An In-depth Technical Guide to the Industrial Synthesis of Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium aluminium hydride*

Cat. No.: *B105392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core industrial synthesis methods for lithium aluminum hydride (LiAlH_4), a powerful reducing agent with significant applications in pharmaceutical and chemical industries. This document details the primary manufacturing processes, presents quantitative data for comparison, outlines experimental protocols, and includes process flow diagrams for enhanced understanding.

Introduction to Industrial Synthesis Methods

The industrial production of lithium aluminum hydride is dominated by two principal methods: the Schlesinger process and a more contemporary approach involving the metathesis of sodium aluminum hydride. The choice of method often depends on factors such as cost of raw materials, energy consumption, and desired product purity.

- The Schlesinger Process: Developed in 1947, this was the original method for synthesizing LiAlH_4 . It involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl_3) in an ethereal solvent, typically diethyl ether.[\[1\]](#)
- Sodium Aluminum Hydride Metathesis: This method has become a common industrial route. It involves the initial high-pressure synthesis of sodium aluminum hydride (NaAlH_4) from sodium, aluminum, and hydrogen gas. Subsequently, a salt exchange (metathesis) reaction with lithium chloride (LiCl) yields lithium aluminum hydride.[\[1\]](#)

Comparative Analysis of Industrial Synthesis Processes

The following tables summarize the key quantitative parameters for the two primary industrial synthesis routes for lithium aluminum hydride, providing a basis for comparison.

Table 1: The Schlesinger Process - Reaction Parameters

Parameter	Value	Source
Reactants	Lithium Hydride (LiH), Aluminum Chloride (AlCl ₃)	[1]
Solvent	Diethyl ether, Tetrahydrofuran (THF)	[1]
Reaction Temperature	Typically ambient to reflux temperature of the solvent	
Pressure	Atmospheric	[2]
Reported Yield	89.0 - 89.3%	[2]
Reported Purity	97.8 - 98.2%	[2]

Table 2: Sodium Aluminum Hydride Metathesis - Reaction Parameters

Parameter	Value	Source
Reactants	Sodium Aluminum Hydride (NaAlH ₄), Lithium Chloride (LiCl)	[1]
Solvent	Diethyl ether, Tetrahydrofuran (THF)	[1]
Reaction Temperature	Ambient to reflux temperature of the solvent	[3]
Pressure	Atmospheric for metathesis; High pressure for NaAlH ₄ synthesis	[1] [2]
Reported Yield	High yield, up to 98%	[1] [3]
Reported Purity	Commercial grade typically 95%; can be purified to >99%	[4]

Experimental Protocols

The following sections provide detailed experimental methodologies for the industrial-scale synthesis of lithium aluminum hydride via the two primary routes.

The Schlesinger Process

Objective: To synthesize lithium aluminum hydride from lithium hydride and aluminum chloride.

Materials:

- Lithium Hydride (LiH), finely powdered
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
- Inert gas (Nitrogen or Argon)

Equipment:

- Glass-lined or stainless steel reactor with a mechanical stirrer, reflux condenser, and addition funnel
- Inert gas supply system
- Filtration unit (e.g., filter press)
- Solvent recovery system (e.g., rotary evaporator or distillation unit)

Procedure:

- Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas to eliminate atmospheric moisture and oxygen.
- Reactant Charging: A suspension of finely powdered lithium hydride in anhydrous diethyl ether is charged into the reactor.
- Reaction: A solution of anhydrous aluminum chloride in diethyl ether is added slowly to the stirred suspension of lithium hydride. The reaction is exothermic and the rate of addition is controlled to maintain a gentle reflux.
 - Reaction Equation: $4\text{LiH} + \text{AlCl}_3 \rightarrow \text{LiAlH}_4 + 3\text{LiCl}$ ^[1]
- Reaction Completion: After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion.
- Filtration: The reaction mixture, containing dissolved LiAlH_4 and precipitated lithium chloride (LiCl), is filtered to separate the solid LiCl .^[1]
- Product Isolation: The filtrate, a solution of LiAlH_4 in diethyl ether, is concentrated by distilling off the solvent under reduced pressure. The resulting solid LiAlH_4 is then dried.
- Purification (Optional): For higher purity, the crude LiAlH_4 can be recrystallized from diethyl ether. Large-scale purification can be achieved using a Soxhlet extractor.^[1]

Sodium Aluminum Hydride Metathesis

Objective: To synthesize lithium aluminum hydride from sodium aluminum hydride and lithium chloride.

Part 1: Synthesis of Sodium Aluminum Hydride

Materials:

- Sodium metal (Na)
- Aluminum powder (Al)
- High-purity Hydrogen gas (H₂)

Equipment:

- High-pressure autoclave equipped with a stirrer and heating system

Procedure:

- Reactor Charging: Sodium metal and aluminum powder are charged into the high-pressure autoclave.
- Pressurization and Heating: The autoclave is sealed and pressurized with hydrogen gas. The mixture is then heated to a high temperature (e.g., 150-200 °C) and pressure.
 - Reaction Equation: Na + Al + 2H₂ → NaAlH₄[\[1\]](#)
- Reaction Completion: The reaction is allowed to proceed until the uptake of hydrogen ceases.
- Product Isolation: The autoclave is cooled, and the solid sodium aluminum hydride is safely discharged under an inert atmosphere.

Part 2: Metathesis Reaction

Materials:

- Sodium Aluminum Hydride (NaAlH₄)

- Anhydrous Lithium Chloride (LiCl)
- Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
- Inert gas (Nitrogen or Argon)

Equipment:

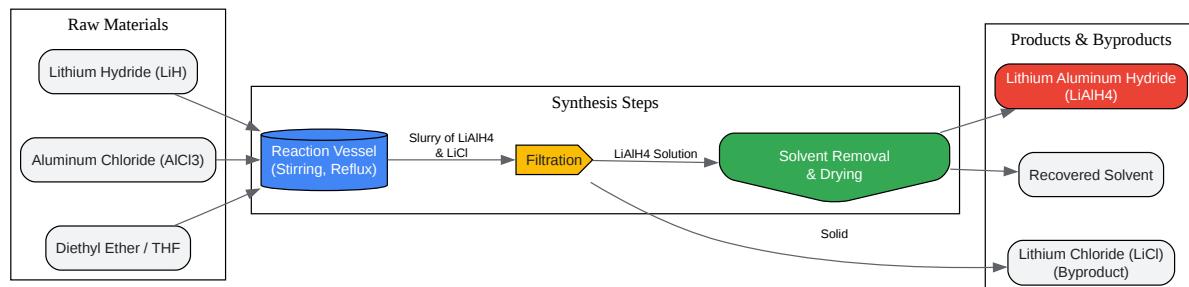
- Glass-lined or stainless steel reactor with a mechanical stirrer and reflux condenser
- Filtration unit
- Solvent recovery system

Procedure:

- Reactor Preparation: The reactor is dried and purged with an inert gas.
- Reactant Charging: A solution or suspension of sodium aluminum hydride in the chosen ethereal solvent is prepared in the reactor.
- Reaction: Anhydrous lithium chloride is added to the reactor. The mixture is stirred at ambient or elevated temperature to facilitate the metathesis reaction.
 - Reaction Equation: $\text{NaAlH}_4 + \text{LiCl} \rightarrow \text{LiAlH}_4 + \text{NaCl}$ ^[1]
- Filtration: The precipitated sodium chloride (NaCl) is removed by filtration.
- Product Isolation: The filtrate, containing the dissolved LiAlH₄, is processed as in the Schlesinger process to isolate the solid product.

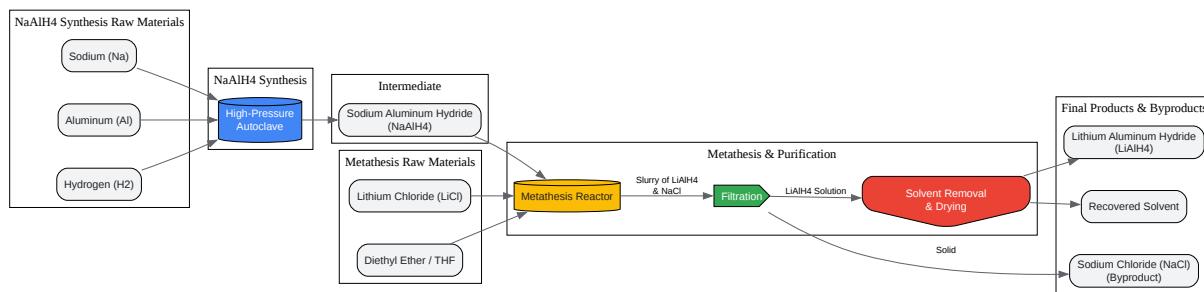
Safety Considerations for Industrial Scale Synthesis

The industrial synthesis of lithium aluminum hydride involves significant hazards that must be carefully managed.

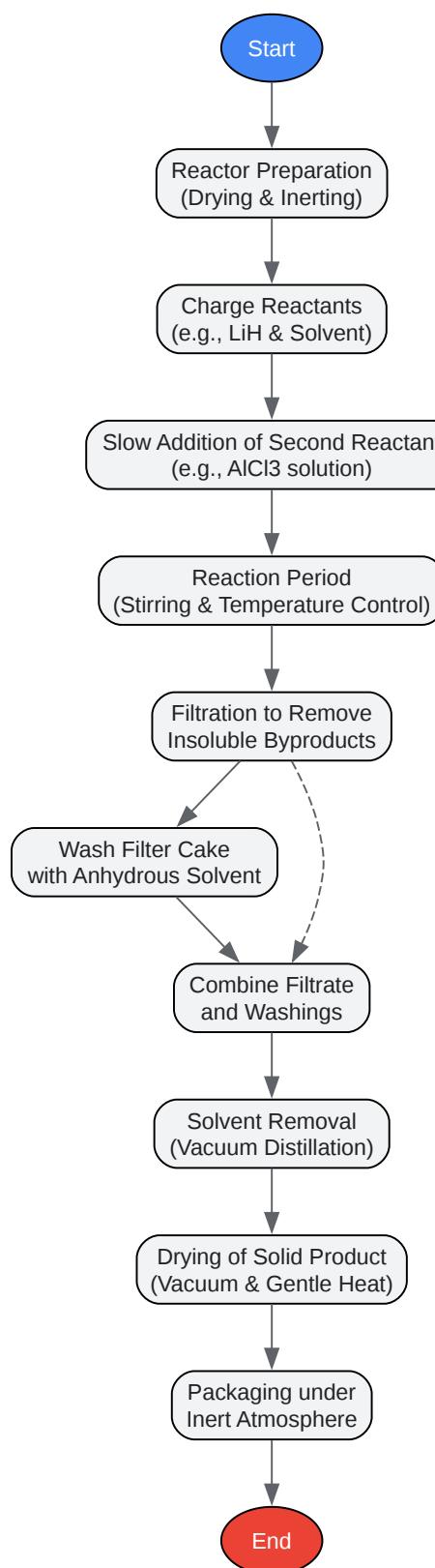

- Pyrophoricity: LiAlH₄ and its intermediates can ignite spontaneously in air, especially in powdered form or in the presence of moisture.^[5] All operations must be conducted under a

dry, inert atmosphere (nitrogen or argon).

- Reactivity with Water: LiAlH_4 reacts violently with water, releasing large volumes of flammable hydrogen gas.^[1] Strict exclusion of water from all reactants, solvents, and equipment is critical.
- Handling Precautions: Personnel must wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and impervious gloves.^[6] Spark-resistant tools should be used for handling solid materials.
- Fire Suppression: Class D fire extinguishers (for combustible metals) or dry sand should be readily available. Water or carbon dioxide extinguishers must never be used on LiAlH_4 fires.^[5]
- Waste Disposal: LiAlH_4 waste must be handled as hazardous material and quenched carefully by trained personnel in a controlled manner, typically by slow addition to a non-protic, high-boiling point solvent followed by a protic solvent like isopropanol.


Process and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows in the industrial synthesis of lithium aluminum hydride.



[Click to download full resolution via product page](#)

Caption: The Schlesinger Process for LiAlH_4 Synthesis.

[Click to download full resolution via product page](#)

Caption: Sodium Aluminum Hydride Metathesis Process.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for LiAlH_4 Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. CN1011218B - Method for synthesizing lithium aluminium hydride - Google Patents [patents.google.com]
- 3. US3207570A - Production of lithium aluminium hydride - Google Patents [patents.google.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. westliberty.edu [westliberty.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Industrial Synthesis of Lithium Aluminum Hydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105392#industrial-synthesis-of-lithium-aluminium-hydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com